molecular formula C12H23N3 B11739485 N-butyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

N-butyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B11739485
M. Wt: 209.33 g/mol
InChI Key: CLNDZZVGCKGTGG-UHFFFAOYSA-N
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Description

N-butyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using appropriate alkyl halides (e.g., butyl bromide, methyl iodide, and 2-methylpropyl chloride) in the presence of a strong base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-butyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-1H-pyrazol-3-amine: Lacks the additional methyl and 2-methylpropyl groups.

    5-methyl-1H-pyrazol-3-amine: Lacks the butyl and 2-methylpropyl groups.

    1-(2-methylpropyl)-1H-pyrazol-3-amine: Lacks the butyl and methyl groups.

Uniqueness

N-butyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to the presence of all three substituents (butyl, methyl, and 2-methylpropyl) on the pyrazole ring. This combination of groups may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

N-butyl-5-methyl-1-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-5-6-7-13-12-8-11(4)15(14-12)9-10(2)3/h8,10H,5-7,9H2,1-4H3,(H,13,14)

InChI Key

CLNDZZVGCKGTGG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN(C(=C1)C)CC(C)C

Origin of Product

United States

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